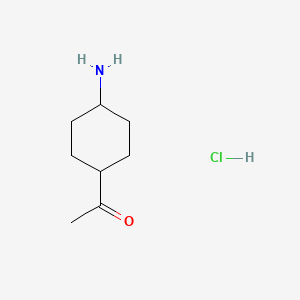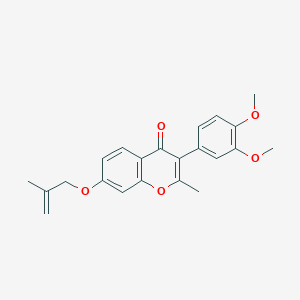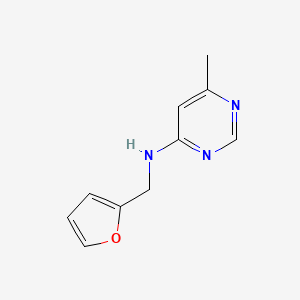
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride (ACH) is a cyclic organic compound used in various scientific and medical research applications. It is a versatile compound, with a wide range of applications in organic synthesis and biochemistry. ACH is a common building block for organic synthesis and is used in the synthesis of a variety of organic compounds. It is also used as a precursor in the synthesis of pharmaceuticals and as a reagent in biochemistry.
Applications De Recherche Scientifique
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride is used in a variety of scientific research applications. It is used as a building block in the synthesis of a variety of organic compounds. It is also used as a precursor in the synthesis of pharmaceuticals. 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride is also used as a reagent in biochemistry, and has been used in the synthesis of various peptides, proteins, and nucleic acids.
Mécanisme D'action
The mechanism of action of 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride is not fully understood. It is believed that 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride acts as a catalyst in the reaction of ethanone with 4-aminocyclohexanol, and that it also acts as a nucleophile, attacking the carbonyl group of the ethanone. The reaction is then followed by hydrolysis and dehydration, producing 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride in high yield.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride are not fully understood. It is believed that 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride may have some effects on the metabolism of certain compounds, but the exact nature of these effects is not known. Additionally, 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride may have some effects on the absorption and metabolism of certain drugs, but again, the exact nature of these effects is not known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride in laboratory experiments include its high reactivity, its high yield, and its low cost. Additionally, it is relatively easy to synthesize and is a versatile compound, with a wide range of applications in organic synthesis and biochemistry. The limitations of using 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride in laboratory experiments include its potential toxicity, as well as its potential to interfere with the metabolism of certain drugs.
Orientations Futures
The potential future directions for 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride include further research into its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research into its potential to interfere with the metabolism of certain drugs is warranted. Additionally, further research into its potential applications in organic synthesis and biochemistry is also warranted. Finally, further research into the synthesis of 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride, as well as its potential to be used as a building block for the synthesis of other organic compounds, is also needed.
Méthodes De Synthèse
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride is synthesized from 4-aminocyclohexanol, an alcohol, and ethanone, a ketone. The reaction involves the nucleophilic addition of ethanone to the 4-aminocyclohexanol, followed by hydrolysis and dehydration. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out in an aqueous solution. The reaction is exothermic and proceeds rapidly, producing 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride in high yield.
Propriétés
IUPAC Name |
1-(4-aminocyclohexyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h7-8H,2-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXYHFQLAWZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)


![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)
![4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2976376.png)
![N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide](/img/structure/B2976377.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)
![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)